molecular formula C15H9ClN2O5S B3406132 5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate CAS No. 2361761-06-8

5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate

Cat. No. B3406132
M. Wt: 364.8 g/mol
InChI Key: VDNKZUIOXLFLDG-UHFFFAOYSA-N
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Description

“5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is a compound that contains a quinoline scaffold, which is a nitrogen-containing bicyclic compound1. Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc1. However, specific information about “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not readily available in the literature.



Synthesis Analysis

The synthesis of quinoline derivatives often involves esterification of organic molecules2. A common approach is the Steglich esterification, which involves O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts2. However, the specific synthesis process for “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not explicitly mentioned in the literature.



Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies3. However, the specific molecular structure analysis for “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not available in the literature.



Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For instance, they can undergo O-acylation with different acylating counterparts2. However, the specific chemical reactions involving “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” are not detailed in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be determined using various analytical techniques6. However, the specific physical and chemical properties of “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” are not provided in the literature.


Safety And Hazards

The safety and hazards associated with quinoline derivatives can vary depending on their specific structure and functional groups. However, the specific safety and hazards information for “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not available in the literature.


Future Directions

Given the wide range of applications and biological activities of quinoline derivatives, further research into the synthesis, characterization, and application of “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” could be beneficial. However, specific future directions are not outlined in the literature.


Please note that the information provided is based on the available literature and may not be fully comprehensive. Further research and analysis would be needed for a more detailed understanding of “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate”.


properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O5S/c16-13-7-8-14(15-12(13)2-1-9-17-15)23-24(21,22)11-5-3-10(4-6-11)18(19)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNKZUIOXLFLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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